N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide
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Overview
Description
N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The diethylamino and oxoethyl groups may enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
Compared to these compounds, N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is unique due to its specific functional groups, which may confer distinct biological activities and applications.
Biological Activity
N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide, identified by its CAS number 877657-86-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O2S, with a molecular weight of 409.5 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C23H27N3O2S |
Molecular Weight | 409.5 g/mol |
CAS Number | 877657-86-8 |
Research indicates that compounds containing indole and sulfanyl functionalities often exhibit diverse biological activities, including anticancer properties. The indole moiety is known for its role in modulating various biological pathways, including apoptosis and cell proliferation.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms involving the modulation of signaling pathways associated with tumorigenesis.
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes linked to cancer progression, similar to other compounds in its class which have shown efficacy against targets like EGFR and Src kinases .
Biological Assays and Efficacy
The biological activity of this compound has been evaluated through various assays:
Cytotoxicity Assays
In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
PC-3 (Prostate) | 0.67 |
HCT-116 (Colon) | 0.80 |
ACHN (Renal) | 0.87 |
These values indicate a promising anticancer potential, warranting further investigation into its therapeutic applications .
Mechanism-Based Studies
Studies focusing on the mechanism of action reveal that this compound may interact with key molecular targets involved in cancer cell survival and proliferation. For example, it has shown the ability to inhibit growth factor signaling pathways, which are crucial for tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Indole Derivatives : A study published in a peer-reviewed journal demonstrated that indole-based compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through caspase activation pathways.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of related compounds in treating various cancers, providing insights into the potential application of this compound as a novel therapeutic agent.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-4-25(5-2)23(28)15-26-14-21(19-8-6-7-9-20(19)26)29-16-22(27)24-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAALILODCRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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